![molecular formula C17H13N7O B14103492 5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14103492.png)
5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core substituted with pyridine and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring followed by the introduction of the pyridine and triazole substituents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: A compound with similar triazole and pyridine groups.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with a pyrazole and triazole core.
Uniqueness
5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13N7O |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-pyridin-3-yl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13N7O/c25-17(15-8-14(22-23-15)12-4-2-6-18-9-12)21-13-5-1-3-11(7-13)16-19-10-20-24-16/h1-10H,(H,21,25)(H,22,23)(H,19,20,24) |
InChI Key |
KWQIOIIWRCYYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3)C4=NC=NN4 |
Origin of Product |
United States |
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